n-Ethyl-4-methylbenzamide
Description
Contextualization within Amide Chemistry and Benzamide (B126) Derivative Research
n-Ethyl-4-methylbenzamide belongs to the class of organic compounds known as benzamides. Benzamides are characterized by a benzene (B151609) ring attached to an amide functional group (-CONH2). epa.gov The amide bond is a cornerstone of organic and biological chemistry, forming the backbone of peptides and proteins. The study of benzamide derivatives is a significant subfield of medicinal chemistry and materials science due to their diverse biological activities and structural properties. nih.gov Modifications to the basic benzamide structure, such as the N-alkylation and substitution on the benzene ring seen in this compound, can profoundly influence the molecule's physical, chemical, and biological properties. smolecule.com
Historical Development of Benzamide Synthetic Strategies (General relevance)
The synthesis of amides is a fundamental transformation in organic chemistry with a rich history. One of the earliest and most well-known methods for preparing amides is the Schotten-Baumann reaction, first described in the late 19th century. This reaction typically involves the acylation of an amine with an acyl chloride in the presence of a base to neutralize the resulting hydrochloric acid. This foundational method remains relevant for the synthesis of many benzamide derivatives.
Over the decades, numerous other methods for amide bond formation have been developed to address challenges such as substrate scope, mildness of reaction conditions, and functional group tolerance. These include the use of coupling reagents that activate the carboxylic acid, direct amidation of aldehydes, and transition-metal-catalyzed aminocarbonylation. echemi.com More recent advancements include the use of microwave irradiation to accelerate reaction times and the development of catalytic methods that are more atom-economical and environmentally benign. figshare.com The Mitsunobu reaction, for instance, has been applied to the synthesis of N,N-disubstituted benzamides from benzoic acids and amines, proceeding through a nonclassical mechanism involving an acyloxyphosphonium ion. figshare.com
Current Research Significance and Scope for this compound Studies
While a significant body of research exists for the broader class of benzamide derivatives, specific studies focusing solely on this compound are more limited. However, its structural motifs suggest potential areas of investigation. Benzamide derivatives are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors. nih.gov For example, various substituted benzamides have been investigated as inhibitors of enzymes such as histone deacetylases (HDACs) and monoamine oxidases (MAOs), which are important targets in cancer and neurological disorder research, respectively. nih.govbenthamdirect.com
The presence of the ethyl group on the nitrogen and the methyl group on the benzene ring of this compound makes it a valuable model compound for studying structure-activity relationships (SAR) within this class of molecules. benthamdirect.com Preliminary research on related compounds suggests that N,N-disubstituted methylbenzamides may possess antimicrobial and anticancer properties. smolecule.com The specific arrangement of functional groups in this compound provides a unique chemical entity for further exploration in these and other areas of medicinal chemistry. The compound also serves as a potential precursor for the synthesis of more complex molecules with therapeutic potential. smolecule.com
Chemical and Physical Properties of this compound
The fundamental properties of a chemical compound are crucial for its application in research and synthesis.
| Property | Value |
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 g/mol |
| CAS Number | 26819-08-9 |
| Appearance | White solid (crystalline) |
| Melting Point | 114-116 °C |
| Boiling Point | 316.9 °C at 760 mmHg |
| Solubility | Slightly soluble in water, soluble in many organic solvents |
Data sourced from PubChem and other chemical supplier databases. nih.govchemicalbook.com
Synthesis of this compound
A common and direct method for the laboratory synthesis of this compound involves the reaction of 4-methylbenzoyl chloride with ethylamine (B1201723). This is a classic example of nucleophilic acyl substitution.
General Synthetic Scheme:
In this reaction, the lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This is followed by the elimination of a chloride ion. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to the reaction mixture to neutralize the hydrochloric acid byproduct, driving the reaction to completion. nsf.gov The product can then be purified by recrystallization or chromatography.
Spectroscopic Data of this compound
Spectroscopic data is essential for the structural elucidation and confirmation of synthesized compounds.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methyl group on the benzene ring (a singlet), and the aromatic protons (two doublets). |
| ¹³C NMR | The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the carbons of the ethyl group, the methyl carbon, and the carbons of the benzene ring. |
| IR Spectroscopy | The infrared spectrum would be characterized by a strong absorption band for the C=O (carbonyl) stretching vibration of the amide group, typically in the region of 1630-1680 cm⁻¹, and a band for the N-H stretching vibration around 3300 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 163.22). |
Note: The exact peak positions and splitting patterns in NMR spectra can vary depending on the solvent and the spectrometer's operating frequency.
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-11-10(12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPRAXXGCFGXLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181314 | |
| Record name | Benzamide, N-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26819-08-9 | |
| Record name | Benzamide, N-ethyl-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026819089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Process Optimization for N Ethyl 4 Methylbenzamide and Its Structural Analogs
Diverse Synthetic Pathways and Reaction Mechanisms
The construction of the n-Ethyl-4-methylbenzamide scaffold and its analogs can be achieved through a variety of synthetic routes, each with its own mechanistic nuances and strategic advantages.
Acylation Reactions and Coupling Agent Strategies
The most fundamental approach to forming the amide bond in this compound is through the acylation of ethylamine (B1201723) with a derivative of 4-methylbenzoic acid. The direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. chemistrysteps.com To overcome this, the carboxylic acid is typically activated. fishersci.co.uk
A classic method involves the conversion of 4-methylbenzoic acid to 4-methylbenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The resulting highly reactive acyl chloride readily reacts with ethylamine, usually in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. fishersci.co.uk
Table 1: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Full Name | Byproduct | Key Features |
|---|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Highly effective; DCU is poorly soluble in most organic solvents, facilitating removal. acs.orgpeptide.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | Water-soluble urea (B33335) derivative | Ideal for solution-phase synthesis as the byproduct is easily removed by aqueous workup. chemistrysteps.com |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea | Fast reactions with minimal racemization, often used with additives like HOBt. peptide.com |
| T3P® | n-Propanephosphonic acid anhydride (B1165640) | Phosphonic acids | A versatile and powerful coupling agent. acs.org |
Modern amide synthesis frequently employs coupling reagents that facilitate the reaction between the carboxylic acid and the amine without the need to isolate an acyl chloride. acs.org Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. chemistrysteps.com These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.uk Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be included to suppress side reactions and reduce racemization, particularly in peptide synthesis. hepatochem.com Phosphonium and aminium/uronium salts, such as HATU, represent another class of highly efficient coupling reagents that promote rapid amide bond formation. peptide.comhepatochem.com
Alkylation and Nitration Approaches to Benzamide (B126) Scaffolds
Functionalization of a pre-existing benzamide scaffold through alkylation and nitration provides alternative routes to structural analogs. C–H alkylation of benzamides can be achieved using transition metal catalysts. For instance, iron-catalyzed C–H alkylation of benzamides with allenes, assisted by a removable triazole directing group, can yield stereodefined olefins. acs.org A dual catalytic system has also been developed for the sp³ α-arylation and alkylation of benzamides with organic halides, demonstrating high site selectivity and enantioselectivity. acs.org Furthermore, direct alkylation of N,N-dialkyl benzamides with methyl sulfides can be promoted by lithium diisopropylamide (LDA) under transition-metal-free conditions. researchgate.net The design of α-helix mimetics has also driven research into O-alkylated benzamide scaffolds. rsc.orgnih.gov
Nitration of the aromatic ring of benzamide derivatives introduces a nitro group, which can be a versatile handle for further transformations. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. For instance, benzanilide (B160483) and its derivatives can be nitrated, and the position of nitration is influenced by the existing substituents on the rings. researchgate.net The use of nitronium tetrafluoroborate (B81430) in a solvent like acetonitrile (B52724) is another effective nitration system. google.com Ultrasonically assisted nitration has been shown to improve reaction rates and regioselectivity for various aromatic compounds, including anilides. scirp.org
Condensation Reactions for this compound Precursors
The synthesis of precursors for this compound can involve various condensation reactions. For example, the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, has been used to synthesize analogs of 'Monastrol'. In one such synthesis, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide was prepared as an intermediate via a coupling reaction using DCC and HOBt. researchgate.net This intermediate was then oxidized to an aldehyde, which subsequently participated in the Biginelli condensation. researchgate.net
Electrochemical Synthesis Methods and Direct C(sp³)–H Amidation
Electrochemical methods are emerging as a green and efficient alternative for amide bond formation. rsc.orgacs.org These methods can avoid the use of hazardous coupling reagents and stoichiometric oxidants. chemistryviews.org Anodic oxidation can be employed to generate reactive intermediates for amidation. For example, an "anion pool" method electrochemically generates strong nucleophiles from amines, which then react with acid anhydrides to form amides. rsc.org Another approach involves the electrochemical coupling of alcohols and ammonia (B1221849) or amines to produce amides. chinesechemsoc.orgchinesechemsoc.org
Direct C(sp³)–H amidation represents a highly atom-economical strategy. An electrochemical method for direct benzylic C(sp³)–H amidation has been described, coupling benzylic substrates with substituted primary benzamides. acs.orgnih.gov This reaction can be scaled up in a flow system. acs.org The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to significantly enhance the direct electrochemical amidation of C(sp³)–H bonds by promoting a proton-coupled electron-transfer (PCET) mechanism. thieme-connect.de Palladium-catalyzed oxidative carbonylation of C(sp³)–H bonds with carbon monoxide and amines also provides an efficient route to substituted amides. rsc.org
Catalytic Approaches in this compound Synthesis
Catalysis, particularly using transition metals, plays a pivotal role in modern organic synthesis, offering efficient and selective pathways for the formation of C-N bonds in benzamides.
Transition Metal-Catalyzed Amidation (e.g., Palladium Catalysis)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of N-aryl and N-alkyl amides. utexas.edunih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of aryl halides or triflates with amines, is a cornerstone of modern C-N bond formation. niscpr.res.in This methodology can be extended to the synthesis of benzamides by coupling an aryl halide with an amide.
Palladium catalysts, in combination with suitable ligands, are highly effective for these transformations. For instance, the coupling of N-substituted 4-bromo-7-azaindoles with benzamide has been achieved using a palladium catalyst with Xantphos as the ligand. beilstein-journals.orgnih.gov The choice of ligand is crucial for the success of the reaction, with bidentate phosphine (B1218219) ligands like Xantphos often proving superior. beilstein-journals.orgnih.gov
Palladium catalysis is also instrumental in C-H activation/amidation reactions. A palladium-catalyzed, N-(2-aminophenyl)acetamide-assisted ortho-arylation of substituted benzamides with aryl iodides has been developed. acs.orgnih.gov This reaction utilizes a novel bidentate directing group and proceeds with high ortho-selectivity. acs.orgnih.gov
Organocatalysis and Biocatalytic Synthesis Routes
The synthesis of N-substituted amides, including this compound, is increasingly benefiting from the advancements in organocatalysis and biocatalysis. These methodologies offer greener and more efficient alternatives to traditional chemical syntheses, which often rely on stoichiometric activating reagents and harsh conditions. ucl.ac.ukdiva-portal.org
Organocatalysis in amide synthesis employs small organic molecules to catalyze the reaction, avoiding the use of potentially toxic and expensive metal catalysts. A notable example is the use of boric acid as a catalyst for the direct amidation of carboxylic acids. ucl.ac.ukresearchgate.net This approach is attractive due to the low cost, low toxicity, and ready availability of boric acid. semanticscholar.org Another emerging area is photoredox catalysis, where an organic dye can promote amide bond formation under mild, metal-free conditions, often with compatibility with air and water. organic-chemistry.org
Biocatalytic routes utilize enzymes to mediate amide bond formation, a process that occurs with high selectivity and under mild, aqueous conditions in nature. rsc.org This field has garnered significant interest as a sustainable alternative for pharmaceutical and fine chemical production. rsc.org Key enzyme classes for this transformation include:
Lipases: These serine hydrolases, such as Candida antarctica lipase (B570770) B (CALB), are widely studied for amide synthesis. rsc.orgnih.gov They can catalyze the amidation of carboxylic acids or esters with amines, often in non-aqueous media to shift the reaction equilibrium towards synthesis over hydrolysis. rsc.orgnih.gov
ATP-Dependent Amide Bond Synthetases (ABS): Enzymes like McbA have shown great promise for coupling a diverse range of carboxylic acids and amines in aqueous media. researchgate.netacs.org These enzymes utilize the energy from ATP hydrolysis to activate the carboxylic acid, allowing for efficient amide formation with equimolar amounts of the amine coupling partner. acs.org
While specific studies on the organocatalytic or biocatalytic synthesis of this compound are not extensively documented, the general principles can be directly applied. For instance, 4-methylbenzoic acid and ethylamine could serve as substrates for enzyme-catalyzed or organocatalyzed reactions, potentially offering a more sustainable pathway to the target compound.
| Catalysis Type | Catalyst/Enzyme Example | General Reaction | Key Advantages |
| Organocatalysis | Boric Acid | Carboxylic Acid + Amine/Urea → Amide | Low cost, low toxicity, solvent-free options. researchgate.netsemanticscholar.org |
| Organic Photoredox Catalyst | Carboxylic Acid + Amine → Amide | Metal-free, mild conditions, water compatible. organic-chemistry.org | |
| Biocatalysis | Lipase (e.g., CALB) | Carboxylic Acid/Ester + Amine → Amide | High selectivity, mild conditions, reusable catalyst. rsc.orgnih.gov |
| Amide Bond Synthetase (e.g., McbA) | Carboxylic Acid + Amine + ATP → Amide | Aqueous media, equimolar substrates, high specificity. researchgate.netacs.org |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally and economically sustainable manufacturing processes. researchgate.net The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. numberanalytics.comcarloerbareagents.com Key areas of focus include the use of benign reaction media, maximizing atom economy, and designing safer, more sustainable synthetic pathways from start to finish. diva-portal.org
Solvent-Free and Aqueous Medium Reactions
A primary objective of green chemistry is to reduce or eliminate the use of hazardous organic solvents, which contribute significantly to chemical waste and environmental impact. researchgate.netresearchgate.net For the synthesis of this compound, two promising approaches are solvent-free reactions and the use of water as a reaction medium.
Solvent-Free Synthesis: Also known as solid-state or neat reactions, these methods involve the direct reaction of starting materials without a solvent. researchgate.net This approach simplifies purification, reduces waste, and can lead to shorter reaction times and cost savings. researchgate.net
Boric acid-catalyzed amidation can be performed under solvent-free conditions by heating a mixture of the carboxylic acid (4-methylbenzoic acid) and the amine source (ethylamine or urea). researchgate.netsemanticscholar.org
Methoxysilanes have also been demonstrated as effective coupling agents for the solvent-free formation of amides from carboxylic acids and amines, proceeding in good to excellent yields without the need to exclude air or moisture. rsc.org
Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While amide bond formation is challenging in water due to competing hydrolysis, several catalytic systems have been developed to overcome this. acs.org
Gold-catalyzed synthesis has been shown to efficiently produce amides from aldehydes and amines in an aqueous medium under mild conditions. rsc.org
Biocatalytic methods , particularly those using ATP-dependent enzymes like McbA, are inherently suited for aqueous environments, directly mimicking biological processes. researchgate.netacs.org
Carbodiimide-mediated couplings , a common laboratory method, can also be performed in water, although the efficiency can be pH-dependent. nih.gov
| Approach | Catalyst/Reagent Example | Conditions for this compound Synthesis | Key Green Advantage |
| Solvent-Free | Boric Acid | Heat mixture of 4-methylbenzoic acid and ethylamine with catalytic boric acid. researchgate.net | Eliminates solvent waste, simplifies workup. semanticscholar.org |
| Methoxysilanes | Mix 4-methylbenzoic acid and ethylamine with a methoxysilane (B1618054) coupling agent. rsc.org | No organic solvent, operates in air. rsc.org | |
| Aqueous Medium | Gold Catalyst | Reaction of 4-methylbenzaldehyde (B123495) and ethylamine in water. rsc.org | Avoids hazardous organic solvents. rsc.org |
| Amide Bond Synthetase (McbA) | Enzymatic coupling of 4-methylbenzoic acid and ethylamine in an aqueous buffer. acs.org | Biodegradable catalyst, ambient conditions, fully aqueous system. rsc.org |
Atom Economy and Sustainable Synthetic Route Design
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. numberanalytics.com Traditional amide synthesis methods, such as those using stoichiometric coupling reagents or converting the carboxylic acid to an acyl chloride, suffer from poor atom economy because they generate significant amounts of waste byproducts. unc.edunih.gov
Designing a sustainable route to this compound involves selecting reactions that maximize atom economy. The ideal reaction would be an addition, where all reactant atoms are found in the product, resulting in 100% atom economy and no byproducts.
Comparison of Synthetic Routes by Atom Economy:
Traditional Acid Chloride Route:
Step 1: C₈H₈O₂ (4-methylbenzoic acid) + SOCl₂ → C₈H₇ClO (4-methylbenzoyl chloride) + SO₂ + HCl
Step 2: C₈H₇ClO + 2 C₂H₅NH₂ → C₁₀H₁₃NO (this compound) + C₂H₅NH₃Cl
Direct Catalytic Amidation:
C₈H₈O₂ (4-methylbenzoic acid) + C₂H₅NH₂ --(Catalyst)--> C₁₀H₁₃NO + H₂O
This route is far more atom-economical, producing only water as a byproduct.
100% Atom-Economic Routes: While not specifically demonstrated for this compound, advanced methodologies have achieved this ideal for general amide synthesis.
Ruthenium-catalyzed reaction of an alcohol and a nitrile: This redox-neutral process forms the amide C-N bond without generating any byproducts. organic-chemistry.org
Cobalt-catalyzed reaction of alkenes and amines: This light-promoted process offers a 100% atom-economical approach to amides. unc.edu
Transition-metal catalyzed rearrangement of oxaziridines: This method also has the potential for high atom economy. rsc.org
| Synthetic Route | Reactants | Products | Byproducts | Atom Economy |
| Acid Chloride Route | 4-methylbenzoic acid, Thionyl chloride, Ethylamine | This compound | SO₂, HCl, Ethylammonium chloride | Poor |
| Direct Catalytic Amidation | 4-methylbenzoic acid, Ethylamine | This compound | H₂O | High |
| Ideal Atom-Economic Route | e.g., Alcohol + Nitrile | Amide | None | 100% organic-chemistry.org |
Process Scale-Up and Industrial Feasibility Studies
Translating a synthetic route from the laboratory to large-scale industrial production presents numerous challenges, including cost, safety, efficiency, and waste management. researchgate.netacs.org For this compound, the industrial feasibility of advanced synthetic methods must be weighed against established, albeit less green, processes.
Historically, industrial amide synthesis has favored cost-effective reagents like thionyl chloride (for acid chloride formation) or carbodiimides, despite their poor atom economy and the generation of significant waste. ucl.ac.ukacs.org The choice of reagent is often dictated by its reliability, cost, and ease of handling on a plant scale. acs.org
However, increasing environmental regulations and a focus on sustainability are driving interest in greener alternatives. Key considerations for the industrial scale-up of this compound synthesis include:
Catalyst Cost and Availability: While precious metal catalysts (e.g., ruthenium, gold) can be highly efficient, their cost and potential for leaching into the product are significant hurdles for industrial application. rsc.orgorganic-chemistry.org Earth-abundant metal catalysts (e.g., iron, cobalt) or organocatalysts (e.g., boric acid) are more attractive from a cost perspective. ucl.ac.ukunc.edursc.org
Reaction Conditions: Processes that operate at or near ambient temperature and pressure are preferred as they reduce energy consumption and equipment costs. Solvent-free methods or those using water as a solvent can dramatically reduce costs and safety risks associated with volatile organic compounds. researchgate.netrsc.org
Process Simplification and Workup: The ideal industrial process involves a minimal number of steps and simple product isolation. Catalytic methods that avoid stoichiometric byproducts simplify purification, often eliminating the need for costly chromatography. rsc.org For example, the aqueous workup to remove the water-soluble urea byproduct from EDC-mediated couplings is an advantage.
Flow Chemistry: Continuous flow reactors are emerging as a powerful tool for process scale-up. They offer enhanced safety, better temperature control, and the potential for higher throughput compared to traditional batch reactors. This technology could facilitate the industrial adoption of more advanced catalytic systems for producing this compound. researchgate.net
Biocatalysis Feasibility: While biocatalysis offers significant green advantages, challenges in scaling up include enzyme stability, production costs, and the need for sterile conditions. However, for high-value products like pharmaceuticals, the high selectivity and mild conditions can make it a viable option. researchgate.netacs.org
The adoption of advanced and greener methodologies for the industrial synthesis of this compound will likely be a gradual process, balancing the proven reliability of older methods with the long-term economic and environmental benefits of sustainable chemistry. pharmtech.com
| Factor | Traditional Methods (e.g., Acid Chloride) | Green/Advanced Methods (e.g., Catalysis) | Industrial Feasibility Notes |
| Reagent Cost | Low (e.g., SOCl₂) | Variable (can be high for precious metals, low for organocatalysts) | Cost is a primary driver in bulk chemical production. acs.org |
| Atom Economy | Poor | High to Excellent | High atom economy reduces waste disposal costs. numberanalytics.com |
| Safety | Hazardous reagents and byproducts (e.g., SOCl₂, HCl) | Generally safer (e.g., water solvent, non-toxic catalysts) | Safety improvements reduce operational risk and insurance costs. |
| Energy Use | Often requires heating/reflux | Often milder conditions, reducing energy consumption. | Energy efficiency is a key component of sustainable manufacturing. researchgate.net |
| Workup/Purification | Complex, often requires chromatography. | Simplified due to fewer byproducts. | Simpler purification lowers capital and operational costs. rsc.org |
| Scalability | Well-established and proven. | Can be challenging; flow chemistry offers a solution. researchgate.net | Proven reliability often outweighs green credentials in industry. ucl.ac.uk |
Comprehensive Spectroscopic and Structural Elucidation Studies of N Ethyl 4 Methylbenzamide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the three-dimensional structure of molecules.
1H, 13C, and 2D NMR Techniques for Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural assignment of organic molecules like n-Ethyl-4-methylbenzamide.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring would typically appear as two doublets in the downfield region (around 7.0-8.0 ppm). The protons of the ethyl group would present as a quartet for the methylene (-CH2-) group, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) group. The proton attached to the nitrogen atom (N-H) would likely appear as a broad singlet. The methyl group attached to the benzene ring would show a singlet in the upfield region.
2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguous structural assignment. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group. An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the definitive assignment of each carbon signal based on the known proton assignments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to C=O) | ~ 7.7 | ~ 129 |
| Aromatic CH (meta to C=O) | ~ 7.2 | ~ 127 |
| Aromatic C-CH₃ | - | ~ 142 |
| Aromatic C-C=O | - | ~ 132 |
| Carbonyl C=O | - | ~ 168 |
| N-CH₂ | ~ 3.4 (quartet) | ~ 35 |
| CH₂-CH₃ | ~ 1.2 (triplet) | ~ 15 |
| Ar-CH₃ | ~ 2.4 (singlet) | ~ 21 |
| NH | variable (broad singlet) | - |
Solid-State NMR for Polymorphic Analysis
Solid-state NMR (ssNMR) spectroscopy is a specialized technique used to study the structure and dynamics of materials in their solid form. It is particularly useful for characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a substance can exhibit distinct physical properties, and ssNMR can differentiate between them by detecting subtle changes in the chemical shifts and relaxation times of the nuclei in the solid state. To date, no specific solid-state NMR studies have been reported for this compound to investigate its potential polymorphic forms.
High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C10H13NO), the expected exact mass is 163.0997 g/mol nih.gov.
In addition to providing the molecular formula, mass spectrometry, particularly when coupled with fragmentation techniques (MS/MS), offers valuable structural information. While a detailed high-resolution mass spectrum for this compound is not publicly available, gas chromatography-mass spectrometry (GC-MS) data indicates the presence of several key fragment ions nih.gov. The most abundant fragment ion (top peak) is observed at an m/z of 119. Other significant fragments are seen at m/z 91 and at the molecular ion peak of m/z 163 nih.gov.
The fragmentation pattern can be rationalized based on the structure of the molecule. The fragment at m/z 119 likely corresponds to the 4-methylbenzoyl cation, formed by the cleavage of the amide bond. The fragment at m/z 91 is characteristic of a tolyl group, which can be formed through further fragmentation.
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 163 | [M]⁺ (Molecular Ion) |
| 119 | [CH₃-C₆H₄-CO]⁺ |
| 91 | [CH₃-C₆H₄]⁺ |
Vibrational Spectroscopy Applications
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present in a compound and can be used for both identification and structural analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The resulting spectrum displays absorption bands corresponding to specific vibrational modes. For this compound, the FTIR spectrum is expected to show characteristic peaks for the amide and aromatic functionalities. While a specific spectrum for this compound is noted as being available, detailed peak assignments are not provided in readily accessible sources nih.gov. However, based on the known absorptions of similar molecules, the following key vibrational bands can be predicted:
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will appear just below 3000 cm⁻¹.
C=O Stretch (Amide I band): A strong absorption band between 1630 and 1680 cm⁻¹ is characteristic of the carbonyl stretching vibration in a secondary amide.
N-H Bend (Amide II band): A peak in the range of 1510-1570 cm⁻¹ is expected for the N-H bending vibration coupled with C-N stretching.
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the carbon-carbon stretching vibrations within the benzene ring.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide additional information about its molecular structure. Key expected Raman signals would include:
Aromatic Ring Vibrations: Strong signals corresponding to the symmetric breathing mode of the benzene ring.
C=O Stretch: The carbonyl stretch would also be visible, although its intensity can vary.
C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations would be present.
C-N Stretch: The carbon-nitrogen stretching vibration of the amide group.
Detailed experimental Raman data for this compound is not currently available in the surveyed literature.
X-ray Crystallography and Single-Crystal Diffraction Analysis
A complete X-ray crystallography study would be required to provide the data for this section. Such a study would determine the precise three-dimensional arrangement of atoms within a single crystal of the compound.
Elucidation of Solid-State Molecular Conformation
To describe the solid-state molecular conformation, data from a single-crystal X-ray diffraction experiment would be necessary. This would include:
Crystal System and Space Group: Defining the symmetry and repeating unit of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise position of each atom in the molecule.
Bond Lengths and Angles: The distances between bonded atoms and the angles they form, which define the molecule's geometry.
Torsion Angles: These angles would describe the conformation of the ethyl group relative to the amide plane and the orientation of the amide group relative to the 4-methylphenyl ring.
Without this crystallographic data, a definitive description of the solid-state conformation, including the planarity of the amide group and the orientation of the substituent groups, cannot be accurately reported.
Intermolecular Interactions and Crystal Packing Studies
Analysis of the crystal structure is fundamental to understanding how this compound molecules interact with each other in the solid state. This section would require the crystallographic data mentioned above to identify and analyze:
Hydrogen Bonding: The presence of a secondary amide group (N-H) suggests the potential for strong intermolecular hydrogen bonds, likely of the N-H···O=C type, which often dominate the packing of such molecules, leading to the formation of chains or dimers.
Other Non-covalent Interactions: Weaker interactions, such as C-H···O or C-H···π interactions, could also play a significant role in stabilizing the crystal structure.
Crystal Packing Diagrams: Visualization of the unit cell would be necessary to illustrate how these interactions guide the assembly of molecules into a three-dimensional lattice.
A data table summarizing the geometric parameters of identified hydrogen bonds (e.g., donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances and the D-H···A angle) would be a key component of this section. In the absence of an experimentally determined crystal structure, this analysis remains speculative.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
To detail the electronic transitions of this compound, an experimental UV-Vis absorption spectrum would be needed. This spectrum would reveal the wavelengths at which the molecule absorbs light, providing insight into its electronic structure. A typical analysis would include:
Absorption Maxima (λmax): The specific wavelengths where maximum absorbance occurs.
Molar Absorptivity (ε): A measure of how strongly the compound absorbs light at a given wavelength.
Identification of Electronic Transitions: The benzamide (B126) chromophore is expected to exhibit π → π* transitions associated with the aromatic ring and the carbonyl group, and potentially n → π* transitions associated with the lone pair of electrons on the oxygen atom. The position and intensity of the observed absorption bands would allow for their assignment to specific electronic transitions.
A data table summarizing the λmax values, molar absorptivity, the solvent used for the measurement, and the assigned electronic transitions would be essential for this section. Without an experimental spectrum, a discussion of the electronic transitions cannot be substantiated with specific data.
Computational Chemistry and Theoretical Investigations of N Ethyl 4 Methylbenzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.
A typical DFT study on a substituted benzamide (B126) would involve geometry optimization to find the most stable three-dimensional structure. Following this, various electronic properties can be calculated. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MESP) maps are another valuable output from DFT calculations. These maps illustrate the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such information is vital for predicting how the molecule will interact with other chemical species. For benzamide derivatives, the carbonyl oxygen is typically an electron-rich site, while the amide proton and aromatic protons are relatively electron-poor.
Table 1: Representative Electronic Properties of Substituted Benzamides from DFT Studies
| Property | Description | Typical Findings for Benzamide Derivatives |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | The HOMO is often localized on the benzene (B151609) ring and the amide group. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | The LUMO is typically distributed over the aromatic ring and the carbonyl group. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Benzamides are generally polar molecules. |
| Mulliken Charges | Partial charges assigned to individual atoms in the molecule. | The carbonyl oxygen atom typically has a significant negative charge, while the carbonyl carbon and amide nitrogen have positive charges. |
Note: The values in this table are illustrative for substituted benzamides and are not specific to n-Ethyl-4-methylbenzamide due to a lack of dedicated published research.
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods can provide highly accurate predictions of molecular properties. While specific ab initio studies on this compound are not prevalent in the literature, public databases like PubChem provide computed properties that are often derived from or are consistent with ab initio level calculations. These properties offer a valuable snapshot of the molecule's characteristics.
Table 2: Computed Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H13NO | PubChem nih.gov |
| Molecular Weight | 163.22 g/mol | PubChem nih.gov |
| XLogP3 | 1.8 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
| Exact Mass | 163.099714038 | PubChem nih.gov |
| Topological Polar Surface Area | 29.1 Ų | PubChem nih.gov |
| Heavy Atom Count | 12 | PubChem nih.gov |
These properties are computationally generated and provided by the PubChem database. The exact ab initio method used for these calculations is not specified in the database entry.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules in various environments.
For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is key to understanding its behavior. MD simulations can explore the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them. The dynamic behavior of the ethyl and methyl groups, as well as the orientation of the amide plane relative to the aromatic ring, can be investigated.
In a typical MD simulation, the molecule would be placed in a simulated environment, such as in a vacuum, in a solvent box (e.g., water), or near a biological macromolecule. The forces between the atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. Analysis of these trajectories can reveal preferred conformations, dihedral angle distributions, and the formation of intramolecular hydrogen bonds.
For instance, a study on the closely related compound, N-ethyl-4-(pyridin-4-yl)benzamide, utilized MD simulations to understand its stability and interactions within a protein binding site. peerj.com Such studies often analyze the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time.
The solvent environment can have a significant impact on the conformational preferences and stability of a molecule. MD simulations are particularly well-suited to study these effects. By explicitly including solvent molecules (e.g., water, ethanol, DMSO) in the simulation box, it is possible to observe how the solvent interacts with different parts of this compound.
Solvent molecules can form hydrogen bonds with the amide group, influencing its orientation. The polarity of the solvent can also affect the relative stability of different conformers. For example, a more polar solvent might stabilize a conformer with a larger dipole moment. The analysis of radial distribution functions from MD simulations can provide quantitative information about the solvation shell around specific atoms or functional groups of the molecule. While specific studies on the solvent effects on this compound are not detailed in the available literature, the general principles of solvation would apply.
Molecular Docking and Ligand-Target Interaction Modeling (Focus on methodology and interaction analysis)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is extensively used in drug discovery to understand how a small molecule might interact with a biological target.
The methodology of a molecular docking study typically involves the following steps:
Preparation of the Receptor and Ligand: The three-dimensional structures of the protein receptor and the ligand (this compound) are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds in the ligand.
Definition of the Binding Site: The region on the receptor where the ligand is expected to bind is defined. This can be based on experimental data or predicted using computational tools.
Docking Algorithm: A docking program uses a search algorithm to explore a large number of possible conformations and orientations of the ligand within the binding site.
Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity between the ligand and the receptor. The poses are then ranked based on their scores.
Analysis of Docking Poses: The top-ranked poses are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
A study on N-ethyl-4-(pyridin-4-yl)benzamide as an inhibitor of Rho-associated kinase-1 (ROCK1) provides a relevant example of this methodology. peerj.com In this study, molecular docking was used to predict the binding mode of the benzamide derivatives in the active site of ROCK1. The analysis of the docked poses revealed crucial hydrogen bonding interactions with the protein's hinge region and hydrophobic interactions with other residues in the binding pocket.
Table 3: Representative Ligand-Target Interactions from Molecular Docking of Benzamide Derivatives
| Interaction Type | Description | Example from a Study on a Related Benzamide |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The amide NH of the benzamide derivative forms a hydrogen bond with the backbone carbonyl of a methionine residue in the protein's hinge region. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The aromatic ring of the benzamide derivative forms hydrophobic interactions with nonpolar amino acid residues such as valine, alanine, and leucine in the binding pocket. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl group of the benzamide can stack with the aromatic side chain of a phenylalanine or tyrosine residue. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Close contacts between the ligand and protein atoms contribute to the overall binding affinity. |
This table illustrates the types of interactions that would be analyzed in a molecular docking study of this compound with a hypothetical protein target, based on findings for similar molecules.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Benzamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are powerful computational tools used extensively in medicinal chemistry and drug discovery to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. jocpr.comneovarsity.org These models establish a mathematical correlation between the chemical structure and the activity of a series of compounds, thereby guiding the design of new molecules with enhanced efficacy and desired characteristics. jocpr.combio-hpc.eucreative-biolabs.com For the benzamide class of compounds, which includes this compound, QSAR/QSPR studies are instrumental in optimizing their potential as therapeutic agents for a wide range of targets.
The fundamental process of QSAR modeling involves creating a dataset of compounds with known activities, calculating various molecular descriptors that quantify structural features, developing a mathematical model using statistical methods, and rigorously validating the model's predictive power. jocpr.com Molecular descriptors can be categorized into several types, including electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity), and hydrophobic (e.g., logP), all of which can influence a molecule's interaction with a biological target. drugdesign.orgucsb.edu
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly insightful. nih.govmodares.ac.ir These techniques analyze the steric and electrostatic fields surrounding a molecule to determine how these properties relate to its biological activity. mdpi.com The results are often visualized as 3D contour maps, which highlight regions where specific properties are favorable or unfavorable for activity, providing a clear guide for structural modification. mdpi.comtandfonline.com
Research Findings in Benzamide Derivatives:
Numerous QSAR studies on benzamide derivatives have successfully elucidated the structural requirements for various biological activities. These studies provide a framework for understanding how modifications to the benzamide scaffold, such as those present in this compound, might influence therapeutic activity.
As Antibacterial Agents: In a 3D-QSAR study targeting the bacterial protein FtsZ, researchers developed robust CoMFA and CoMSIA models for a series of benzamide inhibitors. nih.gov The models demonstrated excellent predictive capabilities, indicating that specific steric, electrostatic, and hydrophobic properties of the benzamide pharmacophore are crucial for potent antibacterial action. nih.gov The statistical significance of these models underscores their utility in designing new antibacterial agents. nih.govtandfonline.comnih.gov
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | F value | r²_pred (External Validation) |
|---|---|---|---|---|
| Atom-based QSAR | 0.6213 | 0.8319 | 103.9 | 0.67 |
| CoMFA | - | - | - | 0.974 |
| CoMSIA | - | - | - | 0.980 |
As Glucokinase Activators: For the treatment of diabetes, 3D-QSAR studies have been performed on benzamide derivatives as glucokinase activators. nih.gov These computational models, including both atom-based and field-based approaches, yielded statistically significant results with high correlation coefficients for the training set and good predictive power for the test set. nih.gov The findings help identify the essential structural features required for the development of potent and effective glucokinase activators. nih.gov
| Model Type | R² (Training Set) | Q² (Test Set) |
|---|---|---|
| Atom-based | > 0.99 | > 0.52 |
| Field-based | > 0.98 | > 0.71 |
As Dihydroorotate Dehydrogenase (DHODH) Inhibitors: CoMFA and CoMSIA methods have also been applied to aryl carboxylic acid amide derivatives as inhibitors of DHODH, a target for cancer and immunological disorders. The resulting models were statistically significant and validated externally, providing valuable information from contour maps to guide the design of novel inhibitors with improved activity.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Validation) |
|---|---|---|---|
| CoMFA | 0.636 | 0.993 | 0.563 |
| CoMSIA | 0.604 | 0.950 | 0.523 |
Mechanistic Studies of Chemical Transformations Involving N Ethyl 4 Methylbenzamide
Reaction Pathway Elucidation using Integrated Spectroscopic and Computational Methods
The elucidation of reaction pathways for transformations involving n-Ethyl-4-methylbenzamide would necessitate a combination of spectroscopic techniques to identify reactants, intermediates, and products, alongside computational modeling to map the energy landscape of the reaction.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools. For instance, ¹H and ¹³C NMR spectroscopy can track the disappearance of signals corresponding to this compound and the appearance of new signals for products, providing structural information at each stage of the reaction. IR spectroscopy is particularly useful for monitoring changes in the amide functional group, specifically the C=O and N-H stretching frequencies.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach. By calculating the geometries and energies of reactants, transition states, and products, a detailed reaction profile can be constructed. mdpi.com This allows for the prediction of the most likely reaction pathways and can help interpret experimental spectroscopic data. For example, in the study of the photocatalytic degradation of the structurally similar compound N,N-diethyl-m-toluamide (DEET), high-resolution mass spectrometry was crucial in identifying various transformation products, which allowed for the proposal of detailed degradation pathways, including hydroxylation of the aromatic ring and oxidation of the N-alkyl groups. researchgate.net A similar integrated approach would be vital for elucidating the mechanisms of reactions such as hydrolysis, oxidation, or reduction of this compound.
Kinetics and Thermodynamics of this compound Reactions
The kinetics and thermodynamics of a reaction govern its rate and feasibility, respectively. Kinetic studies would involve measuring the rate of reaction of this compound under various conditions (e.g., temperature, pressure, catalyst, pH) to determine the rate law and activation energy. Thermodynamic studies would focus on the change in Gibbs free energy (ΔG) to determine the position of equilibrium. stanford.edu
For many reactions, there is a choice between a kinetically controlled product, which is formed fastest, and a thermodynamically controlled product, which is more stable. libretexts.orgnih.gov The reaction conditions often dictate the outcome. For a reaction involving this compound, such as electrophilic aromatic substitution on the benzene (B151609) ring, the temperature could influence the ratio of ortho, meta, and para products.
While specific kinetic data for this compound is scarce, studies on related compounds can provide valuable insights. For example, the breakdown of N-(hydroxymethyl)benzamide derivatives has been shown to be catalyzed by both acid and base, with a first-order dependence on hydronium and hydroxide (B78521) ion concentrations under certain conditions. nih.gov This suggests that the stability and reactivity of the amide linkage in this compound are also likely to be highly dependent on pH.
Table 1: Conceptual Kinetic Parameters for a Hypothetical Reaction of an N-Alkylbenzamide This table is illustrative and not based on experimental data for this compound.
| Reaction Condition | Rate Constant (k) | Activation Energy (Ea) |
|---|---|---|
| Neutral (pH 7) | k₁ | Eₐ₁ |
| Acidic (pH 2) | k₂ (> k₁) | Eₐ₂ (< Eₐ₁) |
Role of Substituent Effects on Reactivity and Selectivity
Substituents on the aromatic ring and the nitrogen atom play a crucial role in modulating the reactivity and selectivity of this compound. These effects can be broadly categorized as inductive and resonance effects. lumenlearning.com
The 4-methyl group on the benzene ring is an electron-donating group (EDG) through an inductive effect and hyperconjugation. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution compared to unsubstituted benzamide (B126). libretexts.org The methyl group is an ortho, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho to the methyl group (positions 3 and 5).
On the nitrogen atom, the ethyl group also has an electron-donating inductive effect. This increases the electron density on the amide nitrogen and carbonyl oxygen, potentially affecting the basicity and nucleophilicity of the amide group. The steric bulk of the N-ethyl group, while modest, can also influence the approach of reagents to the amide functionality.
The influence of substituents on the electronic environment of related N-alkylbenzamides has been quantified using ¹H NMR spectroscopy. Studies have shown that the chemical shifts of protons near the substituent correlate well with Hammett (σ) and Taft (Es) substituent constants, which quantify electronic and steric effects, respectively. publish.csiro.au For instance, the chemical shifts of the aromatic protons meta to the amide group (H3,5) in a series of N-alkylbenzamides show a good correlation with Hammett σ values, reflecting the electronic influence of substituents on the ring. publish.csiro.au Similarly, the chemical shift of the N-H proton correlates with the Taft steric parameter Es for the N-alkyl group, indicating the influence of steric hindrance around the amide bond. publish.csiro.au
Table 2: Expected Substituent Effects on the Reactivity of this compound
| Substituent | Position | Electronic Effect | Influence on Reactivity |
|---|---|---|---|
| 4-Methyl (-CH₃) | Aromatic Ring | Electron-donating (Inductive & Hyperconjugation) | Activates the ring towards electrophilic substitution; ortho, para-directing. |
Stereochemical Aspects of this compound Transformations
This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. However, stereochemical considerations can become important in its chemical transformations under specific circumstances.
If a reaction introduces a new chiral center into the molecule, the product may be a racemic mixture of enantiomers, unless a chiral reagent, catalyst, or solvent is used to induce stereoselectivity. For example, the reduction of a hypothetical ketone derivative of this compound with a standard reducing agent like sodium borohydride (B1222165) would yield a racemic alcohol.
Another important stereochemical aspect of amides is the rotational barrier around the C-N bond due to the partial double bond character. This leads to the existence of planar cis and trans (or Z and E) conformations. For a secondary amide like this compound, the trans conformation, where the bulky ethyl group and the aromatic ring are on opposite sides of the C-N bond, is generally much more stable and populated than the cis conformation. The specific conformation of the amide can influence its reactivity, as the steric environment around the reaction center is different in each isomer. While distinct stereoisomers resulting from this restricted rotation are not typically isolable at room temperature for simple amides, the preference for the trans conformer can dictate the stereochemical outcome of reactions at or near the amide group. No specific studies detailing the stereochemical outcomes of reactions involving this compound are currently available.
Derivatization Strategies and Analogue Design for N Ethyl 4 Methylbenzamide
Synthesis of Novel Substituted n-Ethyl-4-methylbenzamide Derivatives
The synthesis of this compound derivatives can be achieved through several established and modern organic chemistry methodologies. The primary approach involves the formation of an amide bond between a derivative of 4-methylbenzoic acid and ethylamine (B1201723) or a substituted variant. Modifications can be introduced on the aromatic ring or the N-alkyl group.
Classical Amidation Reactions: The most common method for synthesizing the parent compound and its derivatives is the acylation of ethylamine with an activated form of 4-methylbenzoic acid. A typical route involves converting 4-methylbenzoic acid to 4-methylbenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ethylamine, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. sld.cumdpi.com
Peptide Coupling Reagents: For milder reaction conditions, especially when sensitive functional groups are present on the precursors, peptide coupling reagents are employed. Reagents like 1,1'-Carbonyldiimidazole (CDI) can activate the carboxylic acid, which then readily reacts with ethylamine to form the amide bond in a one-pot procedure. sld.cu This method avoids the harsh conditions associated with forming acid chlorides.
Late-Stage Modification and Catalysis: Modern synthetic methods allow for the modification of the benzamide (B126) core after its formation. Photocatalytic modifications, for example, can enable late-stage functionalization of the N-alkyl fragments under mild conditions. rsc.org Furthermore, transition-metal-catalyzed reactions, such as palladium-catalyzed multicomponent reactions, can be used to construct complex derivatives by coupling 2-amino-N-substituted benzamides with various partners. mdpi.com
Substitutions on the aromatic ring are typically introduced by starting with an already substituted 4-methylbenzoic acid (e.g., 2-hydroxy-5-methylbenzoic acid). acs.org Alternatively, substitutions on the N-ethyl group can be accomplished by using a derivatized ethylamine in the amidation reaction.
Table 1: Synthetic Approaches for this compound Derivatives
| Method | Description | Precursors | Key Reagents | Advantages |
| Acid Chloride Route | Two-step process involving formation of an acid chloride followed by amidation. | Substituted 4-methylbenzoic acid, Substituted ethylamine | Thionyl chloride (SOCl₂), Triethylamine | High yield, widely applicable. sld.cu |
| Coupling Agent Route | One-pot synthesis where a coupling agent activates the carboxylic acid for amidation. | Substituted 4-methylbenzoic acid, Substituted ethylamine | 1,1'-Carbonyldiimidazole (CDI) | Mild conditions, good for sensitive substrates. sld.cu |
| Catalytic C-H Activation | Direct functionalization of C-H bonds on the benzamide scaffold. | This compound | Transition metal catalysts (e.g., Rhodium, Palladium) | High atom economy, late-stage modification. acs.orgnih.gov |
| Photocatalysis | Uses light to promote reactions, often for modifying N-alkyl groups. | This compound derivatives | Photocatalyst (e.g., Methylene blue), Light source | Exceptionally mild conditions. rsc.org |
Scaffold Modification and Isosteric Replacement Research within the Benzamide Class
Scaffold modification is a key strategy in medicinal chemistry and materials science to optimize molecular properties while retaining core structural features necessary for function. nih.gov This involves altering the central framework (the scaffold) of this compound through isosteric replacement or more significant structural changes, known as scaffold hopping.
Isosteric Replacement: Bioisosterism involves the substitution of a functional group with another that has similar physical or chemical properties (e.g., size, shape, electronic distribution), leading to similar biological or material properties. drughunter.comctppc.org For the this compound scaffold, the amide bond itself is a primary target for isosteric replacement to enhance metabolic stability or modify hydrogen bonding capabilities. nih.gov
Common bioisosteres for the amide group include:
Thioamides and Selenoamides: Replacing the carbonyl oxygen with sulfur or selenium, respectively, subtly alters geometry and lipophilicity. The thioamide NH bond is more acidic, enhancing its hydrogen bond donor capacity. nih.gov
Heterocyclic Rings: Five-membered rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles are frequently used as stable, planar mimics of the amide bond. nih.govdrughunter.comnih.gov
Trifluoroethylamine Motif: This group serves as a non-classical bioisostere where the electronegative trifluoroethyl group mimics the carbonyl, often improving metabolic stability. drughunter.com
Scaffold Hopping: This strategy involves a more drastic change, replacing the central benzamide core with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups. uniroma1.itnih.gov For example, the phenyl ring of this compound could be replaced with a different aromatic or heteroaromatic system (e.g., pyridine, thiophene) to explore new interaction patterns or improve properties like solubility. The goal is to identify novel core structures that may offer advantages such as improved properties or new intellectual property. researchgate.netuniroma1.it
Table 2: Potential Isosteric Replacements for the Amide Moiety
| Original Group | Isostere | Rationale for Replacement | Potential Property Change |
| Amide (-CONH-) | Thioamide (-CSNH-) | Classical isostere; alters electronics and H-bonding. | Increased lipophilicity, altered receptor interactions. nih.gov |
| Amide (-CONH-) | 1,2,3-Triazole | Mimics planarity and hydrogen bond vector distribution. | Enhanced metabolic stability, improved synthetic access. nih.gov |
| Amide (-CONH-) | 1,2,4-Oxadiazole | Mimics dipole moment and planarity of the amide bond. | Improved pharmacokinetic properties. nih.gov |
| Amide (-CONH-) | Trifluoroethylamine (-CF₃CH₂NH-) | Non-classical isostere; mimics carbonyl group. | Reduced basicity of amine, resistance to proteolysis. drughunter.com |
Development of Hybrid Molecules Incorporating the this compound Moiety
Molecular hybridization is a rational design strategy that combines two or more distinct chemical entities (pharmacophores or functional moieties) into a single hybrid molecule. dergipark.org.trrsc.org This approach aims to create multifunctional compounds that can interact with multiple targets or possess a combination of desired properties from the parent molecules. The this compound moiety can serve as a valuable building block in the construction of such hybrids.
The design of a hybrid molecule involves connecting the this compound scaffold to another active molecule via a covalent linker. rsc.org This linker can be designed to be either non-cleavable, where the hybrid acts as a single entity, or cleavable, where the hybrid serves as a prodrug that releases the individual components at the target site. rsc.org
Design Strategies:
Attachment Point: The this compound structure offers several points for linker attachment. The aromatic ring can be functionalized (e.g., with a hydroxyl or amino group) to connect to another molecule. Alternatively, the methyl group could be oxidized to a carboxylic acid, or the N-ethyl group could be replaced with a functionalized chain to serve as a handle for conjugation.
Choice of Partner Molecule: The second moiety is chosen based on the desired final property. For example, in drug design, it could be another pharmacophore known to inhibit a different biological target. In materials science, it could be a polymerizable group or a fluorescent tag.
Linker Chemistry: The linker's length, flexibility, and chemical nature are critical. Simple alkyl chains, polyethylene (B3416737) glycol (PEG) linkers, or cleavable esters and amides can be used to connect the two moieties.
Examples from the broader benzamide class include hybrid benzamide-peptide conjugates, which have been explored as enzyme inhibitors. nih.gov Following this principle, one could envision a hybrid where this compound is linked to a peptide sequence or a sulfonamide scaffold to create a novel chemical entity with potentially synergistic or additive properties. dergipark.org.tr
Structure-Activity/Property Relationship (SAR/SPR) Studies in Materials Science and Catalysis
While structure-activity relationship (SAR) studies of benzamides are common in medicinal chemistry, exploring the structure-property relationships (SPR) in materials science and catalysis reveals different applications for the this compound scaffold. acs.org
In Materials Science: Direct research on this compound in materials is limited; however, the properties of aromatic polyamides (aramids), such as poly(1,4-benzamide), provide insight into the potential role of this structural motif. The key features of the benzamide group that influence material properties are:
Rigidity: The planar nature of the amide bond and the aromatic ring contributes to the rigidity of the polymer backbone, leading to high-strength materials. rsc.org
Hydrogen Bonding: The N-H and C=O groups of the amide can form strong intermolecular hydrogen bonds. These interactions lead to highly ordered, crystalline structures that enhance thermal stability and mechanical strength. nih.gov
In the context of this compound as a small molecule or monomer, its structure could influence the properties of polymers or liquid crystals. The N-ethyl and 4-methyl groups would disrupt the close packing and hydrogen bonding seen in unsubstituted polyamides, potentially leading to materials with greater solubility, lower melting points, or increased flexibility compared to their unsubstituted counterparts. rsc.org The systematic variation of these substituents would be a key aspect of SPR studies aimed at tuning thermo-mechanical properties. nih.gov
In Catalysis: The this compound structure has potential applications in catalysis, primarily in two roles: as a directing group or as a ligand component.
Directing Group: The amide functional group is known to act as an effective directing group in transition-metal-catalyzed C-H activation reactions. nih.gov The carbonyl oxygen can coordinate to a metal center, positioning the catalyst to functionalize a specific C-H bond on the aromatic ring. The nature of the N-substituents (the ethyl group) can influence the selectivity and efficiency of this catalytic process. acs.org
Ligand Scaffold: this compound or its derivatives could be incorporated into larger molecules designed to act as ligands for metal catalysts. The amide oxygen and potentially other introduced functional groups could coordinate to a metal ion. nih.gov The steric and electronic properties of the tolyl and ethyl groups would modulate the coordination environment around the metal, thereby influencing the catalyst's activity and selectivity.
SPR studies in this area would involve synthesizing derivatives with different substituents on the aromatic ring or the nitrogen atom and evaluating their performance in catalytic reactions to establish a relationship between the molecular structure and the catalytic outcome.
Advanced Research Applications of N Ethyl 4 Methylbenzamide in Materials Science and Chemical Innovation
Utilization as a Building Block in Complex Organic Synthesis
The robust chemical structure of n-Ethyl-4-methylbenzamide makes it an excellent foundational component, or building block, for the construction of more complex organic molecules. Organic building blocks are fundamental molecular entities that serve as the starting point for synthesizing a wide array of organic compounds, including pharmaceuticals and functional materials. bldpharm.com The strategic selection and modification of these building blocks allow chemists to create novel molecules with tailored properties. bldpharm.com
In this context, the 4-methylbenzamide (B193301) framework, a core component of this compound, has been identified as a key structural motif in the design of new bioactive compounds. For instance, research into potential protein kinase inhibitors has utilized derivatives of 4-methylbenzamide to synthesize compounds with significant biological activity. nih.gov In these studies, the 4-methylbenzamide portion of the molecule serves as a stable linker, connecting different functional groups that are crucial for the molecule's therapeutic action. nih.gov The synthesis of these complex derivatives often involves a multi-step process, starting from precursors like 4-methylbenzoic acid, and subsequently introducing various amine functionalities. nih.gov
Furthermore, derivatives such as N-Benzyl-N-ethyl-4-methylbenzamide have been synthesized and characterized, showcasing the versatility of the this compound scaffold in creating new chemical entities with specific three-dimensional arrangements. bldpharm.com The synthesis of such molecules highlights the chemical reactivity of the amide group and the potential for further functionalization.
A summary of representative synthetic strategies involving benzamide (B126) derivatives is presented in the table below:
| Precursor | Reagents and Conditions | Product | Research Focus |
| Aryl Bromides | Ni(OAc)₂·4H₂O, NaOMe, Formamide Derivatives, 110°C | N-Arylbenzamides | Nickel-catalyzed amination for C-N bond formation. |
| 4-chlorobenzoate | 3-(trifluoromethyl)aniline, K₂CO₃, DMF, 80–90 °C | N-(3-trifluoromethylphenyl)-4-methylbenzamide derivatives | Synthesis of potential protein kinase inhibitors. nih.gov |
| 4-amino-N-[2-(diethylamino) ethyl] benzamide hydrochloride | Sodium tetraphenylborate, deionized water, room temperature | Procainamide-tetraphenylborate complex | Formation of ion-associate complexes for studying bioactive molecule interactions. mdpi.comresearchgate.net |
These examples, while not all directly employing this compound as a starting material, underscore the significance of the substituted benzamide core in the field of complex organic synthesis.
Integration into Polymeric Materials and Composites for Advanced Applications
The incorporation of functional organic molecules into polymeric matrices is a widely explored avenue for creating advanced materials with tailored properties. While direct studies on the integration of this compound into polymers are not extensively documented, research on analogous compounds provides a strong indication of its potential in this area.
For example, a close structural relative, N,N-diethyl-3-methylbenzamide (DEET), has been successfully incorporated into polymer composites to develop functional textiles with insect-repellent properties. In these studies, DEET is blended with polymers to create films or coatings that can be applied to fabrics. nih.gov The controlled release of the active compound from the polymer matrix is a key aspect of these materials. nih.gov
In a similar vein, research has been conducted on electroconductive polymer composites containing DEET. mdpi.com These materials combine the functionality of the benzamide derivative with the electrical properties of the polymer, opening up possibilities for smart textiles that could, for instance, release a repellent in response to an electrical signal. mdpi.com The development of such materials involves the careful selection of the polymer and the optimization of the composite formulation to ensure both the desired physical properties and the effective performance of the embedded functional molecule. mdpi.com
The principles demonstrated in these studies with a related isomer could be extrapolated to this compound. Its integration into various polymer backbones could lead to the development of novel functional materials for a range of applications, from specialized coatings to advanced textiles.
Application in Catalysis and Ligand Design for Chemical Reactions
The amide functionality present in this compound, with its nitrogen and oxygen atoms, possesses the potential to coordinate with metal ions. This characteristic suggests its utility as a ligand in the design of metal complexes for catalysis. While specific research focusing on this compound as a ligand is still an emerging area, the broader class of benzamide derivatives has been explored in this context.
For instance, copper-based metal-organic frameworks (MOFs) have been employed as heterogeneous catalysts for the synthesis of amides, including N,N-diethyl-3-methylbenzamide. mdpi.com In such systems, the metal centers are coordinated by organic linkers, and the resulting framework can catalyze chemical transformations with high efficiency and selectivity. mdpi.com This highlights the potential for benzamide-like structures to be part of catalytically active systems.
Furthermore, the synthesis of complexes where a bioactive molecule is associated with a metal-containing species, such as the procainamide-tetraphenylborate complex, demonstrates the ability of benzamide derivatives to interact with and be part of larger, functional molecular assemblies. mdpi.comresearchgate.net The study of such complexes is crucial for understanding the interactions between bioactive molecules and their targets. mdpi.comresearchgate.net
The potential for this compound and its derivatives to act as ligands for transition metals could lead to the development of new catalysts for a variety of organic reactions. The electronic and steric properties of the ethyl and methyl substituents on the benzamide core could be fine-tuned to influence the catalytic activity and selectivity of the resulting metal complexes.
Research into Aggregation-Induced Emission (AIE) Phenomena and Functional Materials
Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This property is highly desirable for applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
While direct research on the AIE properties of this compound is limited, studies on other benzamide derivatives have shown that this structural motif can be a component of AIE-active molecules. For example, benzothiadiazole derivatives incorporating triphenylamine, carbazole, and tetraphenylethylene (B103901) have been shown to exhibit remarkable AIE and solvatochromic fluorescence characteristics. nih.gov The restriction of intramolecular rotations in the aggregated state is a key mechanism behind the AIE phenomenon in these systems. nih.gov
Similarly, naphthalimide derivatives with a donor-acceptor architecture have been constructed and shown to exhibit aggregation-induced emission enhancement (AIEE). researchgate.net These findings suggest that the benzamide core, when appropriately functionalized, can contribute to the design of novel AIE-active materials. The specific electronic and steric environment provided by the this compound structure could potentially be harnessed to create new luminogens with interesting photophysical properties.
Further research is warranted to explore whether this compound itself or its specifically designed derivatives exhibit AIE or AIEE phenomena. Such investigations could lead to the development of new functional materials with applications in advanced optics and sensor technology.
Role in Advanced Chemical Probes and Tools for Mechanistic Investigations
Chemical probes are essential tools for dissecting complex biological processes and elucidating the mechanisms of chemical reactions. These molecules are designed to interact with specific targets or to report on their local environment, thereby providing valuable insights.
Currently, there is a lack of specific research demonstrating the use of this compound as an advanced chemical probe for mechanistic investigations. However, the structural features of the molecule suggest its potential in this area. The benzamide moiety can participate in hydrogen bonding and other non-covalent interactions, which could be exploited in the design of probes that bind to specific biological targets.
The development of chemical probes often involves the strategic modification of a core scaffold to introduce reporter groups, such as fluorescent tags or reactive handles. The this compound structure could serve as such a scaffold. For example, the aromatic ring could be functionalized with groups that allow for its attachment to other molecules or for its detection through spectroscopic methods.
While the direct application of this compound as a chemical probe remains to be explored, the principles of probe design and the versatility of the benzamide structure suggest that this is a promising area for future research.
Future Research Directions and Unexplored Avenues for N Ethyl 4 Methylbenzamide
Emerging Synthetic Methodologies and Technologies
Traditional synthesis of n-Ethyl-4-methylbenzamide typically involves the reaction of 4-methylbenzoyl chloride with ethylamine (B1201723). However, future research can leverage more sophisticated and sustainable synthetic strategies that offer higher efficiency, yield, and environmental compatibility.
One promising area is the use of novel catalytic systems. For instance, the development of copper-based metal-organic frameworks has shown great efficacy in promoting oxidative coupling reactions for amide synthesis, a method that could be adapted for this compound. mdpi.com Similarly, machine learning-directed discovery has led to new platinum-based catalytic systems for amide reduction, which could be relevant for synthesizing derivatives or related compounds with high efficiency and at low catalyst loadings. rsc.org
Furthermore, flow chemistry, particularly when combined with machine learning algorithms, presents a powerful tool for rapid reaction optimization and library synthesis. chemistryworld.com This approach allows for precise control over reaction parameters, leading to improved yields and purity while minimizing waste. One-pot synthesis procedures, utilizing efficient coupling agents like 1,1'-carbonyl-diimidazole, also offer a streamlined and effective route that reduces the need for isolating intermediates and minimizes the use of toxic reagents. researchgate.net
Table 1: Emerging Synthetic Methodologies Applicable to this compound
| Methodology | Potential Advantages | Relevant Research Area |
|---|---|---|
| Machine Learning-Guided Flow Chemistry | Rapid optimization, high-throughput library synthesis, improved process control. chemistryworld.com | Process Chemistry, Medicinal Chemistry |
| Novel Metal Catalysis (e.g., Copper MOFs, Platinum) | High conversion rates, use of sustainable metals, applicability to oxidative couplings. mdpi.comrsc.org | Green Chemistry, Catalysis |
Advanced Characterization Techniques Beyond Current Standards
Standard characterization of this compound relies on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Future research should employ more advanced techniques to gain deeper insights into its structural and physicochemical properties.
High-resolution synchrotron powder diffraction, for example, can be used to thoroughly characterize the crystal structure of this compound. This technique has proven invaluable in studying polymorphism and disorder in related molecules like benzamide (B126), which can significantly impact a compound's physical properties. acs.org Computational methods, such as Crystal Structure Prediction (CSP) based on dispersion-corrected density functional theory, can be used alongside experimental data to predict stable crystalline forms and understand intermolecular interactions. acs.org
Investigating the compound's behavior in complex biological or material systems could involve advanced spectroscopic and imaging techniques to probe its interactions at a molecular level. These methods provide a more dynamic picture than the static information offered by traditional characterization.
Table 2: Advanced Characterization Techniques for this compound
| Technique | Information Gained | Potential Impact |
|---|---|---|
| Synchrotron X-ray Powder Diffraction | Detailed crystal packing, identification of polymorphs, analysis of structural disorder. acs.org | Materials Science, Pharmaceutical Development |
| Computational Crystal Structure Prediction (CSP) | Prediction of stable crystal forms, rationalization of packing motifs. acs.org | Solid-State Chemistry, Formulation Science |
| Advanced Spectroscopic Methods | Probing of intermolecular interactions in complex environments. | Biophysical Chemistry, Drug Discovery |
Novel Applications in Underexplored Chemical Fields
While related benzamides like N,N-diethyl-m-toluamide (DEET) are famously used as insect repellents nih.govresearchgate.net, the application scope for this compound remains largely unexplored. Based on the diverse biological activities reported for the broader benzamide class, several novel applications can be investigated.
Benzamide derivatives have shown significant potential as therapeutic agents. Research has identified benzamides as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key target in cancer therapy. nih.gov Investigating this compound and its derivatives for PARP-1 inhibition could open a new avenue for anticancer drug discovery. nih.gov Other studies have highlighted benzamides as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, suggesting potential applications in treating glaucoma or neurodegenerative diseases. nih.gov
Beyond medicine, the benzamide moiety is a fundamental component of high-performance polymers like aramids. asianpubs.org The specific substitution pattern of this compound could be exploited in materials science to create novel polymers or functional materials with unique thermal, mechanical, or electronic properties.
Table 3: Potential Novel Applications for this compound
| Field | Potential Role/Application | Rationale Based on Related Compounds |
|---|---|---|
| Oncology | PARP-1 inhibitor for cancer therapy. nih.gov | Benzamide scaffold is common in known PARP-1 inhibitors. nih.gov |
| Medicinal Chemistry | Carbonic anhydrase or acetylcholinesterase inhibitor. nih.gov | Benzamide derivatives show inhibitory activity against these enzymes. nih.gov |
| Materials Science | Monomer for novel aromatic polyamides or functional materials. asianpubs.org | The aramide structure is based on benzamide linkages. asianpubs.org |
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery and Design
Artificial Intelligence (AI) and Machine Learning (ML) are transforming chemical research, and their application to this compound could dramatically accelerate its exploration. nih.govnih.gov These computational tools can be applied across the entire discovery and design cycle.
ML models can be developed for Quantitative Structure-Property Relationship (QSPR) studies to predict the physical, chemical, and biological properties of novel derivatives of this compound without the need for immediate synthesis and testing. mdpi.com This predictive capability allows for the in silico screening of vast virtual libraries to identify candidates with desired characteristics, such as enhanced biological activity or specific material properties. upf.edu
Table 4: AI and Machine Learning in this compound Research
| AI/ML Application | Objective | Potential Outcome |
|---|---|---|
| Property Prediction (QSPR) | Predict physicochemical and biological properties of derivatives. mdpi.comgoogle.com | Rapid identification of promising candidates for specific applications. |
| Computer-Aided Synthesis Planning (CASP) | Design efficient and novel synthetic routes. nih.govnih.gov | Optimization of chemical synthesis, reduction of experimental effort. chemistryworld.comacs.org |
| Generative Models | Design novel this compound derivatives with optimized properties. | Accelerated discovery of new functional molecules. |
Q & A
Q. What are the recommended synthetic routes for n-Ethyl-4-methylbenzamide, and how can reaction conditions be optimized?
this compound is typically synthesized via multi-step organic reactions. A common approach involves coupling a substituted pyrimidine intermediate with a benzoyl chloride derivative under controlled conditions (e.g., using Schotten-Baumann acylation). Key steps include:
- Amidation : Reacting 4-methylbenzoic acid with thionyl chloride to generate 4-methylbenzoyl chloride, followed by reaction with ethylamine in anhydrous dichloromethane.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of benzoyl chloride to amine) to minimize byproducts .
Q. What spectroscopic methods are most effective for confirming the molecular structure of this compound?
A combination of techniques is required:
- NMR : - and -NMR to verify ethyl and methyl substituents (e.g., δ ~1.2 ppm for ethyl CH, δ ~2.4 ppm for aromatic CH) and amide carbonyl (δ ~167 ppm) .
- IR : Stretching vibrations for amide C=O (~1650 cm) and N-H (~3300 cm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., m/z 191.1 for [M+H]) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for resolving conformational ambiguities:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for non-H atoms .
- Visualization : ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .
- Validation : Cross-check with CCDC databases to identify deviations from similar benzamide structures .
Q. How should researchers address contradictions between computational predictions and experimental data (e.g., bond lengths, angles)?
Discrepancies often arise from approximations in density functional theory (DFT) models:
- Benchmarking : Compare computed (e.g., B3LYP/6-311+G(d,p)) and experimental bond lengths (e.g., C=O: 1.22 Å vs. 1.24 Å in SCXRD) .
- Error Analysis : Evaluate systematic errors in computational methods (e.g., van der Waals interactions) using tools like Gaussian or ORCA .
- Hybrid Approaches : Combine MD simulations with crystallographic data to account for dynamic effects in solid-state structures .
Q. What strategies are recommended for studying the biochemical interactions of this compound with protein targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., cytochrome P450).
- In Vitro Assays : Fluorescence quenching experiments to measure ligand-protein binding constants (e.g., values via Stern-Volmer plots) .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to quantify enthalpy/entropy contributions .
Q. What are the best practices for handling hazardous intermediates during synthesis?
- Safety Protocols : Use fume hoods for reactions involving volatile amines or acyl chlorides.
- Waste Management : Neutralize acidic/basic byproducts before disposal (e.g., quench excess thionyl chloride with ice-cold NaHCO) .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles compliant with OSHA standards .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
